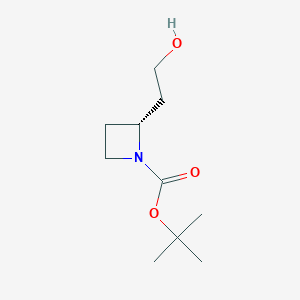
(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” is a chemical compound with the CAS number 1056166-09-6 . It falls under various categories such as Heterocyclic Building Blocks, Azetidines, Asymmetric Synthesis, Chiral Building Blocks, Organic Building Blocks, Esters, Amides, and Alcohols .
Molecular Structure Analysis
The molecular formula of “®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” is C10H19NO3 . Its molecular weight is 201.26 . The InChI Key is OOQJCNOHZAGBFN-MRVPVSSYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” are not provided in the search results. It’s often used in research settings, and its reactions would depend on the specific context of the experiment .Physical And Chemical Properties Analysis
“®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Azetidine Derivatives in Synthesis and Medicinal Chemistry
Azetidine and its derivatives, such as "(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate," have been extensively studied for their potential in synthetic and medicinal chemistry applications. These compounds serve as building blocks for the synthesis of complex molecules, including natural products and potential therapeutic agents.
One prominent area of application is in the synthesis of enantiopure azetidine-2-carboxylic acids and their analogs. These compounds are designed to explore the influence of conformation on peptide activity, offering tools for studying peptide function and interactions (Sajjadi & Lubell, 2008). Additionally, research into the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the utility of azetidine derivatives in accessing chemical space complementary to traditional piperidine ring systems, highlighting their significance in drug discovery and development (Meyers et al., 2009).
Mechanistic Studies and Catalysis
Azetidine compounds are also instrumental in mechanistic studies and catalysis. For instance, research on rhodium(I)-catalyzed carbonylative ring expansion of aziridines to beta-lactams sheds light on the crucial role of hyperconjugation in activating the breaking C-N bond. This study offers insights into regioselectivity and enantiospecificity in catalytic processes, underscoring the importance of azetidine derivatives in understanding and improving catalytic reactions (Ardura et al., 2006).
Biochemical and Pharmacological Applications
Beyond synthetic applications, azetidine derivatives find use in biochemical and pharmacological research. For example, studies on the effect of azetidine-2-carboxylic acid on ion uptake and release in barley roots contribute to our understanding of the relationship between protein synthesis and ion transport in plants, offering a tool to investigate the mechanisms underlying these processes (Pitman et al., 1977).
Wirkmechanismus
Safety and Hazards
The compound has a GHS signal word of "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(2-hydroxyethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQJCNOHZAGBFN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2653849.png)
![2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan](/img/structure/B2653850.png)

![4-Butoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2653855.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2653856.png)

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2653860.png)
![4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2653862.png)


